2-Butanol

Description

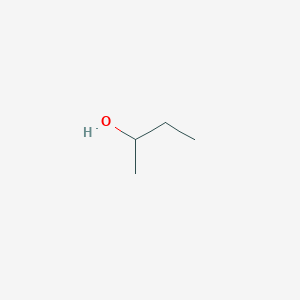

Structure

3D Structure

Properties

IUPAC Name |

butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2269-22-9 (3Al salt) | |

| Record name | sec-Butyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021762 | |

| Record name | 2-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0 °F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion., Liquid, Colorless liquid with a strong, pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, pleasant odor. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

211 °F at 760 mmHg (NIOSH, 2023), 99.5 °C, 99.50 °C. @ 760.00 mm Hg, 100 °C, 211 °F | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NIOSH, 2023), 75 °F, 24 °C (75 °F) (closed cup), 31 °C (open cup) /dl-2-butanol/, 24 °C c.c. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

16 % (NIOSH, 2023), 125,000 mg/l water at 20 °C, Sol in 12 parts water; miscible with alcohol and ether, Very soluble in acetone; miscible in ethanol and ethyl ether, In water, 181,000 mg/l @ 25 °C, 181 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: ≈21 (good), 16% | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8063 at 20 °C/4 °C, 1 MG/L IS EQUIVALENT TO 330 PPM & 1 PPM IS EQUIVALENT TO 3.03 MG/CU M AT 25 °C, 760 MM HG; DENSITY OF SATURATED AIR 1.05 (AIR = 1); 3.14% IN SATURATED AIR @ 30 °C, Ratio of specific heats of vapor: 1.080; Saturated liquid density: 50.190 lb/cu ft at 70 °F; Latent heat of vaporization: 243 BTU/lb= 135 cal/g= 5.65X10+5 J/kg; Reid vapor pressure: 0.2 psia, Relative density (water = 1): 0.81, 0.81 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.6 (Air= 1), Relative vapor density (air = 1): 2.55 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12 mmHg (NIOSH, 2023), 18.3 [mmHg], 18.3 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.7, 12 mmHg | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-92-2 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TUL3ENK62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-175 °F (NIOSH, 2023), -114 °C, -114.7 °C, -115 °C, -175 °F | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Essential Laboratory Guide to 2-Butanol: Physicochemical Properties and Applications

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanol (sec-butanol), a secondary alcohol with the chemical formula CH₃CH(OH)CH₂CH₃, is a versatile and indispensable solvent and chemical intermediate in a vast array of laboratory and industrial settings.[1] Its unique combination of moderate polarity, hydrogen bonding capability, and chirality makes it a crucial component in organic synthesis, chromatography, and the formulation of numerous products.[2][3] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering practical insights and detailed protocols for its safe and effective use in a research and development environment. Understanding these core characteristics is paramount for optimizing reaction conditions, ensuring analytical accuracy, and maintaining a safe laboratory practice.

Part 1: Core Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its application in the laboratory. These properties dictate its behavior as a solvent, its suitability for various reaction conditions, and the appropriate methods for its handling and purification.

General and Physical Properties

This compound is a colorless, flammable liquid with a characteristic strong, pleasant, and somewhat alcoholic odor.[4] It is less dense than water and its vapors are heavier than air.[5]

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O | [5] |

| Molecular Weight | 74.12 g/mol | [6] |

| Appearance | Colorless liquid | |

| Odor | Strong, pleasant, alcoholic | [4][5] |

| Density | 0.808 g/mL at 25 °C | [4][7] |

| Boiling Point | 98 to 100 °C | [4][8] |

| Melting Point | -115 °C | [4][8] |

| Flash Point | 24 °C (closed cup) | [9] |

| Autoignition Temperature | 406 °C | [5] |

| Vapor Pressure | 12.5 mmHg (1.67 kPa) at 20 °C | [4][8] |

| Vapor Density | 2.6 (vs air) | [4][10] |

| Refractive Index (n²⁰/D) | 1.397 | [4][7] |

| Viscosity | 3.70 cP at 20 °C | [6] |

| Surface Tension | 23.56 mN/m at 293.15 K | [4] |

| Dielectric Constant | 15.8 at 25 °C | [4][6] |

Solubility Profile

This compound's solubility is a key determinant of its utility as a solvent. It is miscible with many organic solvents and exhibits moderate solubility in water.[2][8] This dual-solubility characteristic allows it to be used in a variety of applications, from extractions to reaction media.

-

In Water: The solubility of this compound in water is approximately 390 g/L.[8] It is important to note that historical data from sources like Beilstein's Handbook of Organic Chemistry cited a much lower solubility of 12.5 g/100 g water, which has been identified as a widespread error.[8] The correct data indicates a higher solubility, with values of 35.0 g/100 g at 20 °C, 29 g/100 g at 25 °C, and 22 g/100 g at 30 °C.[8]

-

In Organic Solvents: this compound is completely miscible with common organic solvents such as ethanol, ether, acetone, and benzene.[4][8]

Chemical Reactivity and Chirality

As a secondary alcohol, this compound undergoes typical reactions of this functional group. Oxidation of this compound yields methyl ethyl ketone (MEK), a significant industrial solvent.[3][4] Dehydration leads to the formation of butenes.[3] It can also undergo esterification with carboxylic acids to form esters, which often have pleasant aromas and are used in flavors and fragrances.[3][11]

A notable feature of this compound is its chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol.[8] Commercially available this compound is typically a racemic mixture of these two enantiomers.[8] The specific rotation of the d-form is +13.9° and the l-form is -13.51° (25 °C).[4] This chirality can be a critical factor in stereospecific synthesis and in applications involving chiral recognition.

Part 2: Spectroscopic Characterization

Spectroscopic data is essential for the identification and purity assessment of this compound. The following sections provide an overview of the key features in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the hydroxyl and alkyl groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group.[8]

-

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl groups.[8]

-

C-O Stretch: A distinct absorption band around 1050-1150 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed structural information for this compound.

-

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. Key features include a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), a multiplet for the proton on the carbon bearing the hydroxyl group, and distinct signals for the two methyl groups and the methylene group, with splitting patterns following the n+1 rule.[3]

-

¹³C NMR: The carbon-13 NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to the hydroxyl group is the most deshielded, appearing at a chemical shift of approximately 65-70 ppm.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 74, although it is often weak due to the instability of the alcohol molecular ion.[4]

-

Key Fragments: Common fragments include a peak at m/z 59 resulting from the loss of a methyl group, and a prominent peak at m/z 45, which corresponds to the [CH₃CHOH]⁺ fragment formed by alpha-cleavage.[4] The loss of a water molecule can also be observed, giving a peak at m/z 56.[4]

Part 3: Laboratory Applications and Workflows

This compound's versatile properties lend it to a wide range of laboratory applications.

Solvent Applications

Due to its ability to dissolve a variety of polar and non-polar compounds, this compound is an excellent solvent for many organic reactions.[1][12] It is also used as a solvent in paints, lacquers, and varnishes, and as a component in industrial cleaning agents.[1] In the laboratory, it serves as a solvent for chromatography, extraction, and various analytical procedures.[1][12]

Role in Chemical Synthesis

This compound is a key precursor in the synthesis of several important chemicals.[1] As mentioned, its oxidation is the primary route to methyl ethyl ketone (MEK).[3] It is also used in the production of plasticizers, herbicides, and esters like sec-butyl acetate, which is used as a solvent.[1][4] Its chiral nature makes the enantiomerically pure forms valuable starting materials in asymmetric synthesis.

Quality Control and Purification Protocols

Ensuring the purity of this compound is critical for its effective use in sensitive applications. The following are standard laboratory protocols for purity assessment and purification.

Gas chromatography with a flame ionization detector (GC-FID) is a common method for assessing the purity of this compound and quantifying impurities.

Experimental Protocol: GC-FID Analysis of this compound

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column. A common choice is a wax-type column (e.g., HP-INNOWAX, 60 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[13]

-

Injector and Detector Temperatures: Injector temperature is typically set to 180 °C, and the FID temperature to 220 °C.[13]

-

Oven Temperature Program: An initial temperature of 70 °C held for 0.5 minutes, followed by a ramp of 20 °C/min to 190 °C, and a final hold for 4 minutes.[13]

-

Sample Preparation: For neat this compound, a split injection is recommended to avoid column and detector overload. A split ratio of 90:1 is a good starting point.[13][14] If analyzing for trace impurities, a smaller split ratio or splitless injection may be necessary. The injection volume is typically 1 µL.[13]

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Sources

- 1. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound [webbook.nist.gov]

- 3. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2butanol [rod.beavon.org.uk]

- 6. This compound(78-92-2) 1H NMR [m.chemicalbook.com]

- 7. This compound, (R)- [webbook.nist.gov]

- 8. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Mass spectrum of this compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound(78-92-2) 13C NMR spectrum [chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. Testing for purity of butanol using GC-FID - Chromatography Forum [chromforum.org]

A Comprehensive Spectroscopic Guide to 2-Butanol for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 2-butanol (sec-butyl alcohol), a key chiral intermediate and solvent in pharmaceutical and chemical synthesis. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the principles behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and validated through extensive experimental evidence.

Introduction: The Molecular Signature of this compound

This compound (C4H10O) is a secondary alcohol with a chiral center at the carbon atom bearing the hydroxyl group.[1][2] This structural feature makes the precise characterization of its stereoisomers and its behavior in chemical reactions critically important. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and purity of this compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrum of this compound, providing expert insights into data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of this compound

The proton NMR spectrum of this compound provides a wealth of information about the number of different proton environments, their relative numbers, and their neighboring protons. Due to the chiral center, the two protons on the methylene group (C3) are diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and coupling constants.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would overwhelm the analyte signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high resolution.

-

Acquisition Parameters:

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to better resolve the complex multiplets.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound typically shows five distinct signals.[3] The integrated signal proton ratio is 3:1:1:2:3, which corresponds to the structural formula.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~0.92 | Triplet (t) | 3H | -CH₃ (C4) | Coupled to the two protons on the adjacent CH₂ group (n+1 rule: 2+1=3). |

| ~1.18 | Doublet (d) | 3H | -CH₃ (C1) | Coupled to the single proton on the adjacent CH group (n+1 rule: 1+1=2). |

| ~1.47 | Multiplet (m) | 2H | -CH₂- (C3) | These diastereotopic protons are coupled to the protons on both adjacent CH and CH₃ groups, resulting in a complex multiplet.[4] |

| ~2.12 | Broad Singlet (s) | 1H | -OH | The hydroxyl proton signal is often broad and does not typically show coupling due to rapid chemical exchange with trace amounts of water or other alcohol molecules.[3] This exchange can be confirmed by adding a drop of D₂O, which will cause the -OH peak to disappear.[3] |

| ~3.72 | Sextet or Multiplet | 1H | -CH- (C2) | Coupled to the three protons of the C1 methyl group and the two diastereotopic protons of the C3 methylene group (n+1 rule approximation: 3+2+1=6). |

¹H NMR Coupling Relationships in this compound

Caption: Diagram illustrating the proton-proton coupling in this compound.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Since this compound has four chemically non-equivalent carbon atoms, its ¹³C NMR spectrum will show four distinct signals.[5]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, proper tuning and shimming are essential.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Interpretation of the ¹³C NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~10-20 | C4 | The terminal methyl carbon is in a relatively shielded environment. |

| ~18-25 | C1 | This methyl carbon is slightly deshielded compared to C4 due to its proximity to the electron-withdrawing hydroxyl group. |

| ~25-35 | C3 | The methylene carbon. |

| ~65-70 | C2 | This carbon is the most deshielded as it is directly bonded to the electronegative oxygen atom of the hydroxyl group.[5] |

The absence of signals above 160 ppm confirms the absence of carbonyl groups.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Acquisition: Record a background spectrum of the empty salt plates. Then, run the spectrum of the sample. The instrument software will automatically subtract the background.

Interpretation of the IR Spectrum of this compound

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the hydroxyl and alkyl groups.[6]

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3200-3600 | O-H stretch | A strong and broad absorption, characteristic of the hydrogen-bonded hydroxyl group in an alcohol.[6] |

| 2850-2960 | C-H stretch | Strong absorptions corresponding to the sp³ hybridized C-H bonds in the alkyl chain.[6] |

| ~1450 | C-H bend | Bending vibrations of the alkyl groups.[6] |

| 1050-1150 | C-O stretch | A strong absorption indicating the presence of a secondary alcohol.[6] |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum of this compound

The mass spectrum of this compound is characterized by several key fragments.[7] The molecular ion (M⁺•) is often weak or absent due to the instability of alcohol molecular ions.[7][8]

| m/z | Ion | Fragmentation Pathway |

| 74 | [C₄H₁₀O]⁺• | Molecular ion (often weak).[7] |

| 59 | [C₃H₇O]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage.[8] |

| 56 | [C₄H₈]⁺• | Loss of a water molecule (H₂O).[7][8] |

| 45 | [C₂H₅O]⁺ | Loss of an ethyl radical (•C₂H₅) via alpha-cleavage. This is often the base peak.[7][8] |

| 31 | [CH₂OH]⁺ | Rearrangement followed by cleavage, characteristic of primary alcohols but can be seen in secondary alcohols.[7][9] |

Major Fragmentation Pathways of this compound in EI-MS

Sources

- 1. This compound, (R)- [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Following is a ^{1}H -NMR spectrum of 2 -butanol. Explain why the CH_{2.. [askfilo.com]

- 5. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of this compound sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.10 [people.whitman.edu]

understanding the stereoisomerism of (R)- and (S)-2-butanol

An In-Depth Technical Guide to the Stereoisomerism of (R)- and (S)-2-Butanol

Abstract

2-Butanol (sec-butanol) stands as a quintessential model for understanding the principles of stereoisomerism, a concept fundamental to chemistry, biochemistry, and pharmaceutical sciences. Its single chiral center gives rise to a pair of non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol. While possessing identical physical properties in an achiral environment, these enantiomers exhibit distinct behaviors in the presence of other chiral entities, a critical consideration in drug development and asymmetric synthesis. This guide provides a comprehensive exploration of the core principles governing the stereoisomerism of this compound, detailing the structural basis of its chirality, methods for its synthesis and separation, advanced analytical techniques for its characterization, and its applications as a chiral building block.

The Structural Foundation of Chirality in this compound

The capacity for this compound to exist as stereoisomers originates from its molecular structure. The carbon atom at the second position (C2) is bonded to four unique substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and an ethyl group (-CH2CH3).[1] A carbon atom with four different substituents is defined as a stereocenter or a chiral center. This asymmetry is the definitive feature that makes this compound a chiral molecule.[1]

The two distinct spatial arrangements of these substituents around the C2 stereocenter result in two molecules that are mirror images of each other but cannot be superimposed, much like a left and right hand. These are known as enantiomers.[2][3]

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously describe the three-dimensional arrangement of atoms at the chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[4][5][6] This systematic process assigns a priority (1-4, with 1 being the highest) to each of the four substituents.

Protocol for CIP Priority Assignment in this compound:

-

Rule 1: Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.[7]

-

-OH: The oxygen atom (Z=8) has the highest atomic number. Priority = 1 .

-

-CH2CH3 & -CH3: Both are attached via a carbon atom (Z=6). This creates a tie, requiring the application of Rule 2.

-

-H: The hydrogen atom (Z=1) has the lowest atomic number. Priority = 4 .

-

-

Rule 2: First Point of Difference: When a tie occurs, we move to the next atoms along the chain until a point of difference is found.[3][6]

-

For the -CH2CH3 (ethyl) group, the carbon is bonded to (C, H, H).

-

For the -CH3 (methyl) group, the carbon is bonded to (H, H, H).

-

Comparing these sets, the carbon in the ethyl group's list has a higher atomic number than any hydrogen in the methyl group's list. Therefore, the ethyl group has higher priority.

-

-CH2CH3: Priority = 2 .

-

-CH3: Priority = 3 .

-

Final Priority Assignment: (1) -OH > (2) -CH2CH3 > (3) -CH3 > (4) -H

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (4, the -H) points away from the observer. The direction from priority 1 to 2 to 3 is then traced.

-

A clockwise direction signifies the (R) configuration (from the Latin rectus, right).

-

A counter-clockwise direction signifies the (S) configuration (from the Latin sinister, left).

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for this compound enantiomers.

Contrasting Physicochemical Properties

Enantiomers are chemically and physically identical in an achiral environment. They exhibit the same melting point, boiling point, density, and solubility.[8] However, they are distinguished by their interaction with plane-polarized light.

Optical Activity: Chiral molecules are optically active, meaning they rotate the plane of polarized light.

-

(S)-2-butanol rotates light in a clockwise (+) direction and is termed dextrorotatory .

-

(R)-2-butanol rotates light in a counter-clockwise (-) direction and is termed levorotatory .[9]

The magnitude of rotation for each pure enantiomer is identical but opposite in direction.[8] A 1:1 mixture of both enantiomers, known as a racemic mixture , is optically inactive because the rotations cancel each other out.[8][9]

| Property | (R)-(-)-2-Butanol | (S)-(+)-2-Butanol | Racemic this compound |

| Molecular Formula | C₄H₁₀O[10] | C₄H₁₀O | C₄H₁₀O |

| Molecular Weight | 74.12 g/mol [10] | 74.12 g/mol | 74.12 g/mol |

| Boiling Point | 97-100 °C[11] | 97-100 °C | 97-100 °C |

| Density (at 20°C) | 0.807 g/mL[11] | ~0.808 g/mL | ~0.808 g/mL |

| Specific Rotation [α]²⁰/D | -13° (neat)[11] | +13.5° (neat) | 0° |

Synthesis & Resolution Strategies

The production of enantiomerically pure this compound is a significant challenge, as standard chemical synthesis routes typically yield racemic mixtures.[12] Advanced strategies in asymmetric synthesis and chiral resolution are therefore required.

Racemic Synthesis

The industrial production of this compound is achieved through the hydration of 1-butene or 2-butene, using sulfuric acid as a catalyst.[9] This process generates a racemic mixture because the achiral starting materials and catalyst do not favor the formation of one enantiomer over the other.

Enantioselective Synthesis

A more sophisticated approach is the direct synthesis of a single enantiomer. Biocatalysis, particularly the asymmetric reduction of 2-butanone, has emerged as a powerful strategy.[13]

-

Mechanism: Alcohol dehydrogenases (ADHs) are enzymes that can stereoselectively catalyze the reduction of a ketone to an alcohol. By selecting an ADH with a specific stereochemical preference, either (R)- or (S)-2-butanol can be produced with high enantiomeric purity.[13][14]

-

Field Insight: The use of recombinant E. coli cells overexpressing a specific ADH offers a highly efficient and scalable production method. This approach can achieve excellent enantiomeric excess (>98%) and high space-time yields.[13]

Caption: Workflow for enantioselective synthesis of this compound via biocatalysis.

Chiral Resolution of Racemic Mixtures

Resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a widely employed and effective technique.

-

Principle of Kinetic Resolution: This method exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting one.[15]

-

Application to this compound: The lipase Novozym 435® is an effective biocatalyst for the esterification of racemic this compound. The enzyme preferentially acylates one enantiomer, leaving the other unreacted and thus enantiomerically enriched.[15] Using vinyl acetate as the acyl donor has been shown to yield excellent results, achieving high enantiomeric excess (ee) for the remaining substrate.[15]

Experimental Protocol: Enzymatic Kinetic Resolution of (R,S)-2-Butanol

-

Reaction Setup: In a sealed vessel, dissolve racemic this compound (e.g., 1.0 M) and vinyl acetate (as the acyl donor) in an organic solvent such as n-hexane.

-

Biocatalyst Addition: Add the immobilized lipase, Novozym 435® (e.g., 10-15 g/mol of substrate), to the solution. The use of an immobilized enzyme is critical for industrial applications as it simplifies catalyst removal and recycling.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 40-60 °C) with constant stirring.[15] The temperature choice represents a trade-off between reaction rate and enzyme stability.

-

Monitoring: Periodically withdraw aliquots from the reaction mixture. Analyze them using chiral gas chromatography (GC) to determine the conversion percentage and the enantiomeric excess of the remaining this compound substrate.

-

Termination & Separation: When the desired enantiomeric excess is achieved (often around 50% conversion for optimal ee), terminate the reaction by filtering off the immobilized enzyme.

-

Purification: The unreacted this compound enantiomer can be separated from the newly formed ester product by distillation.

Analytical Characterization of Enantiomers

Distinguishing and quantifying the enantiomers of this compound requires specialized analytical techniques that can probe the chirality of the molecule.

Polarimetry

Polarimetry is the classical method for characterizing chiral compounds. It measures the angle of rotation of plane-polarized light as it passes through a sample.[16]

-

Enantiomeric Excess (ee): The measurement of optical rotation allows for the determination of a sample's optical purity, or enantiomeric excess. The ee is a measure of how much one enantiomer is present in excess of the other.[16]

-

ee (%) = ([α]observed / [α]pure) x 100

-

This technique is invaluable for monitoring the progress of a chiral resolution or an asymmetric synthesis.[17]

Chiral Chromatography

Chiral chromatography is the most powerful and widely used technique for separating and quantifying enantiomers.

-

Principle: Enantiomers are passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained longer in the column than the other, resulting in separation.

-

Methods:

-

Chiral Gas Chromatography (GC): Volatile derivatives of this compound can be separated on a GC column coated with a chiral selector, such as a cyclodextrin derivative.[18]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile method for separating a wide range of chiral compounds, including this compound.

-

Caption: Principle of separating this compound enantiomers via chiral chromatography.

Applications in Research and Industry

While a significant portion of racemic this compound is used as a precursor to the industrial solvent methyl ethyl ketone (MEK), the enantiomerically pure forms are valuable chiral building blocks.[9]

-

Asymmetric Synthesis: (R)- and (S)-2-butanol serve as chiral starting materials for the synthesis of complex molecules, particularly pharmaceuticals, where the stereochemistry of a drug can determine its efficacy and safety.[1][11][12]

-

Flavors and Fragrances: Esters derived from chiral this compound possess distinct aromas and are used in the formulation of perfumes and artificial flavors.[9][11]

-

Chiral Probes: this compound is often used as a model system in fundamental research to develop new methods for chiral recognition, separation, and analysis.[19]

Conclusion

The stereoisomerism of (R)- and (S)-2-butanol provides a clear and compelling illustration of the principles of chirality. The structural arrangement of four different groups around a central carbon atom gives rise to distinct enantiomers whose differentiation is critical in scientific and industrial contexts. The advancement of enantioselective synthesis through biocatalysis and the refinement of analytical techniques like chiral chromatography have provided researchers and drug development professionals with the essential tools to synthesize, separate, and quantify these stereoisomers with high fidelity. A thorough understanding of the concepts presented in this guide is indispensable for harnessing the unique properties of individual enantiomers in the creation of advanced materials, effective pharmaceuticals, and novel chemical entities.

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

Enantioselective biocatalytic synthesis of (R)- and (S)-2-butanol with... ResearchGate. [Link]

-

(S)-2-butanol Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Illustrated Glossary of Organic Chemistry - Cahn-Ingold-Prelog rules. UCLA Chemistry. [Link]

-

(R)-2-Butanol. Global Precious Metal Catalysts. [Link]

-

CH610A/618A Naming R and S pictures. University of Texas at Austin. [Link]

-

Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed. [Link]

-

Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. ResearchGate. [Link]

-

This compound, (R)- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Measured optical activity for pure this compound over enantiomeric excess... ResearchGate. [Link]

-

Cahn Ingold Prelog Priority Rules (with Examples) - Stereochemistry. PSIBERG. [Link]

-

Isomers of Butanol and their chemical structures. ResearchGate. [Link]

-

What is the characteristic that makes butan-2-ol a chiral molecule? Quora. [Link]

-

Measured optical activity for R-and S-2-butanol dissolved in methanol... ResearchGate. [Link]

-

Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. YouTube. [Link]

-

Consider (R) and (S)-2-butanol. Which physical property distinguishes the... Filo. [Link]

- Process for the preparation of this compound.

-

Enantiospecific recognition of this compound by an inherently chiral cavitand in the solid state. The Royal Society of Chemistry. [Link]

-

How to prepare enantiomeric R-2butanol and S- 2 butanol, both chiral and chemical pure. ResearchGate. [Link]

-

Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

-

when one of the enantiomers of this compound is placed in a polarimeter, the observed rotation is 4.05°... Brainly.in. [Link]

-

CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

-

Assigning Group Priorities- The Cahn, Ingold, Prelog rules. University of Calgary. [Link]

-

Nucleophilic ring opening of optically pure (R)-(+)-1,2-epoxybutane. Synthesis of new (R)-2-butanol derivatives. ACS Publications. [Link]

-

Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum. [Link]

-

(R)-2-butanol Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

This compound chiral molecules: (A) right-handed ( R ) this compound, (B)... ResearchGate. [Link]

-

This compound Aqueous Solutions: A Combined Molecular Dynamics and Small/Wide-Angle X-ray Scattering Study. ACS Publications. [Link]

-

Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. MDPI. [Link]

-

This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. fiveable.me [fiveable.me]

- 3. CH610A/618A Naming R and S pictures [iverson.cm.utexas.edu]

- 4. Illustrated Glossary of Organic Chemistry - Cahn-Ingold-Prelog rules [chem.ucla.edu]

- 5. psiberg.com [psiberg.com]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 8. Consider (R) and (S)-2-butanol. Which physical property distinguishes the.. [askfilo.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound, (R)- [webbook.nist.gov]

- 11. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 12. CA2565675A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

thermodynamic properties of aqueous 2-butanol solutions

An In-Depth Technical Guide to the Thermodynamic Properties of Aqueous 2-Butanol Solutions

Authored by: Gemini, Senior Application Scientist